molecular formula C17H16N2O2S B3989140 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Cat. No.: B3989140
M. Wt: 312.4 g/mol
InChI Key: ATYSGJYXJVWSQX-UHFFFAOYSA-N
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Description

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a bicyclic lactam core substituted with a 4-ethylphenyl group at position 1 and a pyridin-2-ylsulfanyl moiety at position 2. This compound’s structural complexity arises from the interplay of its electron-donating ethyl group and the electron-withdrawing pyridinylsulfanyl substituent, which collectively influence its reactivity, solubility, and biological interactions. The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation due to its ability to mimic peptide bonds and engage in hydrogen bonding .

These features make the compound a versatile candidate for drug discovery, particularly in neurological and inflammatory disorders, where pyrrolidine-dione derivatives have shown promise .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-12-6-8-13(9-7-12)19-16(20)11-14(17(19)21)22-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYSGJYXJVWSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-Ethylbenzaldehyde, pyridine-2-thiol, and maleic anhydride.

    Step 1: Condensation of 4-Ethylbenzaldehyde with pyridine-2-thiol in the presence of a base to form the corresponding Schiff base.

    Step 2: Cyclization of the Schiff base with maleic anhydride under acidic conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrrolidine ring to form a more saturated compound.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in the target compound balances lipophilicity and steric bulk, contrasting with the smaller methyl group (reduced lipophilicity) and bulkier isopropyl (enhanced steric hindrance) . Bromine and acetyl substituents increase electron-withdrawing effects, altering reactivity and binding affinity .
  • Sulfur vs.

Enzyme Inhibition and Receptor Affinity

  • The ethylphenyl group may enhance blood-brain barrier penetration .
  • 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione : Exhibits activity in neurological disorder models, likely due to bromine’s polarity and interactions with neurotransmitter systems .
  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione : Shows GABA-transaminase inhibition (IC₅₀ = 100.5 µM), though less potent than reference drugs like vigabatrin .
  • Morpholine/Piperazine Derivatives : Compounds with morpholine or piperazine moieties (e.g., 1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)-pyrrolidine-2,5-dione) demonstrate serotonin receptor (5-HT₁A) affinity, highlighting the impact of nitrogen-containing rings on receptor selectivity .

Therapeutic Potential

  • Anticonvulsant Applications : Pyrrolidine-2,5-dione derivatives with aryl substituents (e.g., acetylphenyl, bromophenyl) are prioritized for epilepsy research due to GABA modulation .
  • Anti-inflammatory and Anticancer Activity : Sulfanyl and pyridinyl groups in the target compound may confer redox-modulating properties, similar to thiophene-containing analogs .

Physicochemical and Pharmacokinetic Comparison

Oral Bioavailability Predictors

  • Rotatable Bonds : The target compound has ~5 rotatable bonds (estimated), within the optimal range (≤10) for good oral bioavailability .
  • Polar Surface Area (PSA) : The pyridinylsulfanyl and carbonyl groups contribute to a PSA of ~90 Ų (estimated), below the 140 Ų threshold, suggesting favorable absorption .

Stability and Reactivity

  • Bromophenyl Analogs : Decompose under extreme pH due to bromine’s labile nature, whereas the target compound’s ethyl group confers greater stability .
  • Sulfur-Containing Derivatives : Prone to oxidation but offer versatile reactivity in click chemistry and metal-catalyzed reactions .

Biological Activity

The compound 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a pyrrolidine derivative known for its diverse biological activities. This article aims to summarize its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula

  • C : 15
  • H : 16
  • N : 2
  • O : 2
  • S : 1

Structural Features

The compound features a pyrrolidine ring with a dione moiety, an ethylphenyl group, and a pyridinylsulfanyl substituent. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 1: IC50 Values of Related Compounds Against COX Enzymes

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may possess similar anti-inflammatory efficacy, potentially making it a candidate for further investigation in treating inflammatory diseases.

Antioxidant Activity

Pyrrolidine derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Some studies have reported that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the pyridine and sulfur groups may enhance their interaction with microbial targets.

The biological activity of This compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes such as COX, leading to reduced production of inflammatory mediators.
  • Receptor Modulation : Interaction with cellular receptors that regulate inflammatory and oxidative stress pathways.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of this compound demonstrated significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Antioxidant Evaluation

In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, indicating potential use as an antioxidant agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

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